Trimethyl(pentafluoroethyl)stannane

Description

Significance of Fluoroalkyl Stannanes in Contemporary Organic Synthesis and Catalysis

Fluoroalkyl stannanes are valuable reagents in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org These reactions are a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. mdpi.comsigmaaldrich.com The introduction of fluoroalkyl groups, such as the pentafluoroethyl group, into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a wide range of applications in pharmaceuticals, agrochemicals, and materials science. msu.edu

The utility of fluoroalkyl stannanes in these coupling reactions stems from their ability to act as effective nucleophilic partners. The tin-carbon bond is sufficiently labile to undergo transmetalation with a palladium catalyst, yet the compounds are generally stable enough to be isolated and handled. wikipedia.org The presence of the electron-withdrawing fluoroalkyl group can influence the rate and efficiency of the cross-coupling process. While the Stille reaction is a key application, fluoroalkyl stannanes also participate in other transformations, including radical reactions. mdpi.com

Historical Context and Evolution of Pentafluoroethyl-Element Chemistry

The development of pentafluoroethyl-element chemistry is a subset of the broader history of organofluorine chemistry, which began in the 19th century. nih.gov A significant milestone was the accidental discovery of polytetrafluoroethylene (PTFE), commonly known as Teflon, by Roy J. Plunkett at DuPont in 1938. academie-sciences.frrsc.orgnih.govresearchgate.netwikipedia.org This discovery highlighted the unique properties conferred by perfluorinated alkyl chains and spurred further research into organofluorine compounds.

The post-World War II era saw a surge in the development of fluorination technologies, partly driven by the need for stable materials in the Manhattan Project. nih.gov The two major industrial processes for producing per- and polyfluoroalkyl substances (PFAS), a class that includes the pentafluoroethyl group, are electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.orgnih.gov These methods enabled the synthesis of a wide array of perfluoroalkyl-containing molecules.

The synthesis of the first organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849, laid the groundwork for organotin chemistry. wikipedia.org The subsequent development of Grignard reagents provided a versatile method for creating tin-carbon bonds. wikipedia.org The specific synthesis of perfluoroalkyl tin compounds, such as trimethyl(trifluoromethyl)stannane, was later achieved through methods like the reaction of hexamethyldistannane (B1337061) with trifluoroiodomethane. chemicalbook.com While the detailed history of the first synthesis of Trimethyl(pentafluoroethyl)stannane is not extensively documented in readily available literature, its development follows the logical progression of combining the established fields of organotin chemistry and organofluorine chemistry. The growing interest in the unique properties of the pentafluoroethyl group has led to its incorporation into various organic and organometallic frameworks.

Structural and Electronic Characteristics of Fluoroalkyl Organotin Compounds

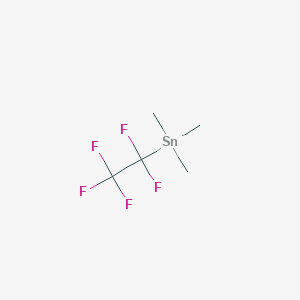

The structure and electronic properties of fluoroalkyl organotin compounds like this compound are significantly influenced by the highly electronegative nature of the perfluoroalkyl group. The tin atom in tetraorganotin compounds, including this one, generally adopts a tetrahedral geometry. wikipedia.org

The strong electron-withdrawing effect of the pentafluoroethyl group has a profound impact on the electronic environment of the tin atom. This is reflected in spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. academie-sciences.fr While specific NMR data for this compound is not widely published, data for analogous trimethyltin (B158744) compounds and other fluoroalkyl compounds provide valuable insights. The chemical shifts in ¹H, ¹³C, and ¹¹⁹Sn NMR are sensitive to the electronic environment. rsc.orgrsc.orgyoutube.comdocbrown.infodocbrown.infochemicalbook.com For instance, the ¹¹⁹Sn NMR chemical shift is a direct probe of the electron density at the tin nucleus and can vary over a wide range depending on the substituents. academie-sciences.frhuji.ac.il

The carbon-fluorine bonds are exceptionally strong, contributing to the high thermal and chemical stability of the pentafluoroethyl moiety. nih.gov The presence of multiple fluorine atoms also introduces the possibility of through-space coupling in NMR spectroscopy, which can provide further structural information.

Interactive Data Tables

While specific experimental data for this compound is scarce in the reviewed literature, the following tables provide representative data for closely related compounds to illustrate the expected spectroscopic and physical properties.

Table 1: Physical Properties of this compound and a Related Compound.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | (CH₃)₃SnC₂F₅ | 282.83 | 100-101 chemicalbook.com | -57 to -53.2 chemicalbook.com |

| Trimethyl(pentafluoroethyl)silane | (CH₃)₃SiC₂F₅ | 192.22 sigmaaldrich.com | 70 sigmaaldrich.com | Not available |

Table 2: Representative NMR Data for Trimethyltin and Fluoroalkyl Compounds.

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| (CH₃)₃Sn- | ¹H | ~0.1-0.3 | J(¹¹⁹Sn-¹H) ~50-60 | rsc.orgresearchgate.net |

| (CH₃)₃Sn- | ¹³C | ~ -9 | J(¹¹⁹Sn-¹³C) ~350-380 | researchgate.net |

| (CH₃)₃Sn- | ¹¹⁹Sn | Varies widely | - | academie-sciences.frrsc.org |

| -CF₂- | ¹⁹F | ~ -110 to -125 | J(¹⁹F-¹⁹F) | General Range |

| -CF₃ | ¹⁹F | ~ -80 to -90 | J(¹⁹F-¹⁹F) | General Range |

Properties

CAS No. |

754-25-6 |

|---|---|

Molecular Formula |

C5H9F5Sn |

Molecular Weight |

282.83 g/mol |

IUPAC Name |

trimethyl(1,1,2,2,2-pentafluoroethyl)stannane |

InChI |

InChI=1S/C2F5.3CH3.Sn/c3-1(4)2(5,6)7;;;;/h;3*1H3; |

InChI Key |

HAJHWZJFYVOKED-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Trimethyl Pentafluoroethyl Stannane and Analogues

Influence of the Pentafluoroethyl Group on Tin Center Reactivity

The introduction of perfluoroalkyl groups, such as pentafluoroethyl (C2F5), significantly alters the electronic properties and reactivity of organotin compounds. researchgate.net This "perfluoroalkyl effect" is central to understanding the chemical behavior of trimethyl(pentafluoroethyl)stannane and its analogues. researchgate.net

The pentafluoroethyl group exerts a powerful electron-withdrawing effect on the tin atom to which it is attached. researchgate.net This is a consequence of the high electronegativity of the fluorine atoms. The strong inductive pull of the C2F5 group reduces the electron density at the tin center, thereby lowering the energies of its molecular orbitals. researchgate.net This reduction in electron density markedly increases the Lewis acidity of the tin atom, making it a stronger electron-pair acceptor compared to its non-fluorinated alkyltin counterparts. researchgate.net This enhanced acidity makes these compounds valuable in applications such as neutral, methylene-bridged Frustrated Lewis Pairs (FLPs). researchgate.net

The pronounced Lewis acidity imparted by the pentafluoroethyl substituent plays a crucial role in stabilizing tin in unusual oxidation and coordination states. researchgate.net The electron-deficient tin center readily accepts electron donation from ligands, facilitating the formation of stable hypervalent complexes where the tin atom is coordinated to more than four other atoms. researchgate.net A notable example is the pentakis(pentafluoroethyl)stannate anion, [Sn(C2F5)5]⁻, which has been isolated and structurally characterized. researchgate.net This anion is a rare instance of a hypervalent tin compound with only carbon-based substituents. researchgate.net

Furthermore, the C2F5 group facilitates the formation and stabilization of low-valent tin(II) species, such as donor-stabilized stannylenes. researchgate.net These compounds, which feature a divalent tin atom, are important in modern chemistry, with efforts focused on replacing expensive transition metal catalysts with more earth-abundant elements. researchgate.net The utilization of pentafluoroethyl groups contributes to the development of these reactive intermediates. researchgate.net

Reactions Involving Tin-Hydrogen Bonds

Pentafluoroethyl-substituted tin hydrides are reactive species that participate in a variety of important chemical transformations, including additions to unsaturated bonds and reduction reactions.

Hydrostannylation, the addition of a tin-hydrogen bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing valuable vinylstannanes from alkynes. qub.ac.ukqub.ac.uk The reaction can proceed through either a radical mechanism or, more commonly, via transition metal catalysis. qub.ac.ukresearchgate.net The choice of method is critical as it dictates the regio- and stereochemical outcome. qub.ac.uk

Radical Hydrostannylation: This classic method takes advantage of the stability of transient tin radicals but often provides limited control over the reaction's selectivity. qub.ac.uk

Transition Metal Catalysis: The use of transition metal complexes, particularly those of palladium and platinum, allows for high levels of control. qub.ac.ukbohrium.com The mechanism generally involves oxidative addition of the Sn-H bond to the metal center, followed by migratory insertion of the alkyne and reductive elimination to yield the vinylstannane. researchgate.net The selectivity is highly dependent on the choice of metal, ligands, and substrate. For instance, platinum catalysts, such as PtCl2/XPhos, have been shown to provide excellent selectivity for the β-(E)-vinylstannane isomer, often surpassing the results obtained with palladium catalysts. qub.ac.ukbohrium.com

The table below summarizes the influence of different catalytic systems on the regioselectivity of alkyne hydrostannylation, a reaction type applicable to analogues of this compound.

| Catalyst System | Predominant Isomer | Substrate Example | Reference |

| Radical Initiator (e.g., AIBN) | Mixture of isomers | Terminal Alkynes | qub.ac.ukresearchgate.net |

| Palladium Complexes (e.g., PdCl2(PPh3)2) | β-(E)-vinylstannane (often substrate dependent) | Phenylacetylene | qub.ac.ukresearchgate.net |

| Platinum Complexes (e.g., PtCl2/XPhos) | High selectivity for β-(E)-vinylstannane | Phenylacetylene, Propargylic Alcohols | bohrium.comresearchgate.net |

| Molybdenum & Ruthenium Complexes | Unique regiochemical outcomes | Terminal Alkynes | bohrium.comresearchgate.net |

This table illustrates general trends in hydrostannylation reactions.

Pentafluoroethyl-substituted stannanes are effective reagents in dehalogenation reactions. researchgate.net A significant practical advantage in these reactions is the nature of the tin-containing byproduct. The reaction of a pentafluoroethyltin hydride with an organic halide results in the formation of a volatile halogenotris(pentafluoroethyl)stannane, such as BrSn(C2F5)3 or ISn(C2F5)3. researchgate.net The volatility of these byproducts allows for their easy removal from the reaction mixture, simplifying the purification of the desired organic product. researchgate.net

While the catalyst and ligands are primary determinants of regioselectivity in hydrostannylation, the reaction solvent can also exert a significant influence. nih.gov In related transformations, such as the cobalt-catalyzed benzannulation of enynes, switching the solvent can completely reverse the regiochemical outcome. For example, reactions run in dichloromethane (B109758) may yield symmetrical products, whereas using tetrahydrofuran (B95107) can lead to unsymmetrical products. nih.gov This principle of solvent influence on the reaction pathway and selectivity is fundamental in organometallic chemistry. Although specific studies detailing solvent effects on hydrostannylations with this compound are not widely documented, it is a critical parameter that would be optimized to control the regioselectivity of the addition to unsymmetrical alkenes and alkynes.

Reactivity of Anionic Pentafluoroethylstannate Species (e.g., [Sn(C₂F₅)₃]⁻)

The chemistry of anionic pentafluoroethylstannate species, particularly the tris(pentafluoroethyl)stannate(II) anion, [Sn(C₂F₅)₃]⁻, is characterized by its nucleophilic and reducing properties. These anions serve as versatile reagents for the introduction of the pentafluoroethyl group onto various substrates.

Anionic stannates, such as [Sn(C₂F₅)₃]⁻, can participate in nucleophilic substitution reactions with alkyl halides. In these reactions, the stannate anion acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. The general reaction can be represented as:

[Sn(C₂F₅)₃]⁻ + R-X → R-Sn(C₂F₅)₃ + X⁻

where R is an alkyl group and X is a halogen.

The mechanism of this substitution can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl halide. viu.calibretexts.org

Sₙ2 Mechanism: For primary and some secondary alkyl halides, a bimolecular nucleophilic substitution (Sₙ2) is likely. libretexts.org This involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org This backside attack results in an inversion of the stereochemical configuration at the carbon center. libretexts.org The rate of an Sₙ2 reaction is dependent on the concentrations of both the nucleophile and the alkyl halide. libretexts.org

Sₙ1 Mechanism: With tertiary alkyl halides, the reaction tends to follow a unimolecular nucleophilic substitution (Sₙ1) pathway. viu.ca This is a two-step process where the leaving group first departs, forming a carbocation intermediate. viu.ca The nucleophile then attacks the carbocation. The stability of the carbocation is a key factor in this mechanism. viu.calibretexts.org

The choice between these mechanisms is influenced by factors such as the steric hindrance around the reactive carbon center and the stability of the potential carbocation intermediate. viu.ca

A general representation of the reactivity of different classes of alkyl halides is shown in the table below.

| Alkyl Halide Class | Predominant Mechanism | General Reactivity |

| Methyl | Sₙ2 | High |

| Primary (1°) | Sₙ2 | Good |

| Secondary (2°) | Sₙ1 and Sₙ2 | Moderate |

| Tertiary (3°) | Sₙ1 | Low to Moderate |

Anionic pentafluoroethylstannate species can also undergo oxidation reactions with various main group halides, including those of silicon, germanium, tin, and phosphorus. In these processes, the stannate anion is oxidized from Sn(II) to Sn(IV), while the main group element is reduced. These reactions are a valuable method for forming new element-tin bonds and for synthesizing novel organometallic compounds containing the pentafluoroethyl group.

For example, the reaction of [Sn(C₂F₅)₃]⁻ with a triorganosilyl halide (R₃SiX) would be expected to yield a compound containing a Si-Sn bond:

[Sn(C₂F₅)₃]⁻ + R₃SiX → R₃Si-Sn(C₂F₅)₃ + X⁻

Similarly, reactions with germanium and tin halides can lead to the formation of Ge-Sn and Sn-Sn bonds, respectively. The reaction with phosphorus halides can result in the formation of P-Sn bonded compounds. The specific products formed will depend on the nature of the main group halide and the reaction conditions employed.

Transmetalation Reactions and Mechanistic Dichotomies

Divergent Reactivity Compared to Organosilane Reagents in Fluoromethylation

The reactivity of organostannane reagents, such as this compound, in fluoromethylation reactions shows significant divergence when compared to their organosilane counterparts, particularly in the context of transmetalation steps within catalytic cycles. Studies on the trifluoromethylation of Palladium(II) fluoride (B91410) complexes reveal that the choice of the transmetalating agent—either a stannane (B1208499) or a silane (B1218182)—dictates the operative reaction mechanism. nih.gov

For organostannanes, the transmetalation is proposed to proceed through a conventional cyclic transition state. In contrast, analogous reactions with trifluoromethylsilanes, like trimethyl(trifluoromethyl)silane, follow a different path involving the release of difluorocarbene (:CF₂). nih.govnih.gov This fundamental mechanistic difference underscores the distinct chemical behavior of tin and silicon reagents. The silane-based reaction involves the cleavage of the CF₃-Si group, which transfers a fluoride ion to the palladium center and liberates difluorocarbene. This carbene then reacts with the Pd(II)F₂ species to form the final Pd(II)CF₃ complex. nih.gov This pathway is not observed with the stannane reagents, which favor a more direct transfer of the perfluoroalkyl group.

This divergent reactivity is critical in designing selective cross-coupling reactions. The choice between a stannane or a silane reagent can be leveraged to control reaction pathways and product outcomes, avoiding or promoting the formation of carbene-related byproducts.

Elucidation of Cyclic Transition States in Stannane-Mediated Processes

The mechanism of transmetalation involving organostannanes in palladium-catalyzed reactions has been a subject of extensive investigation. For the transfer of a trifluoromethyl group from a stannane reagent to a Pd(II) complex, a key mechanistic feature is the involvement of a cyclic transition state. nih.gov This contrasts sharply with the mechanism for similar silicon-based reagents. nih.gov

In the stannane-mediated process, the reaction is understood to proceed via a closed, four-membered cyclic transition state involving the palladium center, the fluoride ligand, the tin atom, and the trifluoromethyl group being transferred. This concerted mechanism allows for the direct transfer of the CF₃ group from the tin to the palladium center. Computational and experimental studies support this pathway, which is a common feature in many transmetalation steps of cross-coupling reactions like the Stille coupling. nih.govlibretexts.org

The stability and accessibility of this cyclic transition state are influenced by several factors, including the ligands on the palladium complex and the nature of the non-transferable groups on the tin atom. The elucidation of this pathway is crucial for understanding the kinetics and selectivity of the reaction, providing a basis for optimizing reaction conditions to favor efficient and clean product formation.

Radical Pathways in Perfluoroalkylation Reactions

Generation of Perfluoroalkyl Radicals from Precursors

Perfluoroalkyl radicals are key intermediates in a variety of important organic transformations. Historically, organotin hydrides were extensively used for generating alkyl radicals from alkyl halides, but their toxicity has spurred the development of alternative methods. researchgate.netacs.org Modern approaches often utilize photochemical or metal-mediated pathways to generate these reactive species from various precursors. acs.org

Common precursors for perfluoroalkyl radicals include perfluoroalkyl iodides and sodium perfluoroalkanesulfinates. rsc.orgorganic-chemistry.org For instance, an efficient, metal-free method involves the reaction between sodium perfluoroalkanesulfinates and a hypervalent iodine(III) reagent to generate perfluoroalkyl radicals under mild conditions. rsc.org Another approach uses visible-light photoredox catalysis, where a photocatalyst like eosin (B541160) Y absorbs light and initiates the formation of a perfluoroalkyl radical from a perfluoroalkyl iodide. organic-chemistry.org These methods offer mild, scalable routes for perfluoroalkylation.

While the "flight from the tyranny of tin" has led to many tin-free methods, the principles of radical generation once dominated by organostannanes continue to inform the development of new synthetic strategies. researchgate.net The generation of radicals via the cleavage of C-heteroatom bonds remains a central theme in these modern, often photochemically-driven, processes. acs.org

Metal-Promoted Aromatic Perfluoroalkylation Reactions

Metal-promoted reactions are a cornerstone of modern synthetic chemistry for forming carbon-perfluoroalkyl bonds. researchgate.net These reactions often proceed through radical or radical-ion pathways, where the metal center plays a crucial role in facilitating the generation of the perfluoroalkyl radical and its subsequent addition to an aromatic ring.

In a typical metal-promoted process, a transition metal complex can react with a perfluoroalkyl precursor, such as a perfluoroalkyl iodide, to generate a perfluoroalkyl radical. This radical can then add to an aromatic substrate. The resulting radical intermediate can then be oxidized by the metal complex to a cation, which, after losing a proton, yields the perfluoroalkylated aromatic product. Palladium is a commonly used metal in such transformations, often in catalytic amounts. organic-chemistry.org For example, a palladium-catalyzed three-component reaction of terminal alkynes, boronic acids, and perfluoroalkyl iodides proceeds via a radical-mediated process to yield trisubstituted perfluoroalkenes. organic-chemistry.org

The effectiveness of these reactions depends on the ability of the metal complex to mediate the single-electron transfer steps required for radical generation and subsequent coupling. The development of new metal catalysts and reaction conditions continues to expand the scope and utility of aromatic perfluoroalkylation. researchgate.net

Carboxylation Reactions of Organostannanes, e.g., (Hetero)arylstannanes

A novel and significant application of organostannanes is their participation in carboxylation reactions to synthesize aromatic and heteroaromatic carboxylic acids. A copper(I)-mediated strategy has been developed that allows for the carboxylation of (hetero)arylstannanes using carbon dioxide at atmospheric pressure. nih.govacs.orgacs.org This method is notably mild and has been successfully adapted for radiosynthesis using carbon-11 (B1219553) labeled CO₂ ([¹¹C]CO₂), which is crucial for producing radiopharmaceuticals for Positron Emission Tomography (PET). snmjournals.org

The reaction typically involves treating the organostannane precursor with a copper(I) source, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and in the presence of an amine base/ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.govacs.org

The scope of the reaction is broad, accommodating arylstannanes with both electron-donating and electron-withdrawing substituents. For instance, decay-corrected radiochemical yields of approximately 30-70% have been achieved for various arylstannanes. snmjournals.org The methodology has also been successfully applied to the automated radiosynthesis of the retinoid X receptor agonist, [¹¹C]bexarotene, with good yields and high molar activity. acs.orgacs.org

Below is a table summarizing the results for the copper-mediated carboxylation of various arylstannanes with stable CO₂.

| Entry | Arylstannane Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Tributylphenylstannane | Benzoic acid | 58 |

| 2 | Tributyl(p-tolyl)stannane | p-Toluic acid | 33 |

| 3 | Tributyl(4-(trifluoromethyl)phenyl)stannane | 4-(Trifluoromethyl)benzoic acid | 8 |

| 4 | 4-(Tributylstannyl)-N,N-dimethylaniline | 4-(Dimethylamino)benzoic acid | 6 |

Table adapted from data presented in copper(I)-mediated carboxylation studies. nih.gov Yields were determined by HPLC analyses of the crude reaction mixture.

Reactions with Organic Halides and Transition Metal Complexes

Organostannanes, including perfluoroalkylated variants like this compound, are highly versatile reagents that react with organic halides in the presence of transition metal complexes, most notably in the Stille cross-coupling reaction. wikipedia.org This reaction forms a new carbon-carbon bond between the organic group from the stannane and the organic group from the halide. organic-chemistry.org It is one of the most powerful and widely used palladium-catalyzed coupling reactions in organic synthesis. wikipedia.org

The catalytic cycle of the Stille reaction is well-established and involves three main steps:

Oxidative Addition : The Pd(0) catalyst reacts with the organic halide (R²-X) to form a Pd(II) intermediate. libretexts.orgwikipedia.org

Transmetalation : The organostannane (R¹-SnR₃) transfers its organic group (R¹) to the palladium center, displacing the halide and forming a new Pd(II)-R¹/R² complex. libretexts.orgwikipedia.org

Reductive Elimination : The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the final coupled product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org

The reaction is compatible with a wide variety of functional groups and can be used to couple sp²-hybridized carbons (e.g., aryl, vinyl) and, in some cases, sp³-hybridized carbons. wikipedia.orgnih.gov The reactivity and success of the coupling can be enhanced by additives such as copper(I) salts or fluoride ions. organic-chemistry.org While the Stille reaction is a cornerstone, research has also explored transition-metal-free methods for reacting organostannanes. For example, a metal-free stannylation of alkyl bromides and iodides with hexamethyldistannane (B1337061) has been developed, proceeding via an Sₙ2 pathway rather than a radical mechanism. organic-chemistry.org

The reaction of secondary alkyl azastannatranes with aryl halides, catalyzed by palladium, demonstrates high stereoretention, showcasing the ability to control stereochemistry in these couplings. nih.gov These reactions highlight the broad utility of organostannanes in forming C-C bonds with a range of organic electrophiles under the mediation of transition metal complexes.

Spectroscopic and Structural Elucidation of Trimethyl Pentafluoroethyl Stannane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the structure of Trimethyl(pentafluoroethyl)stannane in solution. By examining the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn, a detailed molecular picture can be constructed.

Multi-Nuclear NMR Characterization: ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR

A comprehensive NMR analysis of this compound involves the acquisition and interpretation of spectra from multiple nuclei.

The ¹H NMR spectrum provides information about the trimethyltin (B158744) moiety. The protons of the methyl groups typically appear as a singlet, though this can be flanked by satellite peaks due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals are expected for the methyl carbons attached to the tin atom and the two carbons of the pentafluoroethyl group. The chemical shifts of these carbons are indicative of their electronic environment.

The ¹⁹F NMR spectrum is crucial for characterizing the pentafluoroethyl group. It typically shows complex splitting patterns due to strong homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹¹⁷/¹¹⁹Sn) coupling. The spectrum will show distinct resonances for the -CF₂- and -CF₃ groups.

The ¹¹⁹Sn NMR spectrum is particularly informative, as the chemical shift of the tin nucleus is highly sensitive to the nature of the substituents. For this compound, the ¹¹⁹Sn chemical shift provides direct insight into the electron-withdrawing effect of the pentafluoroethyl group on the tin center.

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (C₂F₅)SnMe₃ | ¹H | ~0.4 (s, with Sn satellites) | ²J(¹¹⁹Sn,¹H) ≈ 55-60 |

| (C₂F₅)SnMe₃ | ¹³C (CH₃) | ~ -5 to -10 | ¹J(¹¹⁹Sn,¹³C) ≈ 350-400 |

| (C₂F₅)SnMe₃ | ¹³C (CF₂) | Not readily available | Not readily available |

| (C₂F₅)SnMe₃ | ¹³C (CF₃) | Not readily available | Not readily available |

| (C₂F₅)SnMe₃ | ¹⁹F (CF₂) | ~ -80 to -90 | ²J(¹¹⁹Sn,¹⁹F) is significant |

| (C₂F₅)SnMe₃ | ¹⁹F (CF₃) | ~ -80 to -85 | ³J(¹¹⁹Sn,¹⁹F) is smaller |

| (C₂F₅)SnMe₃ | ¹¹⁹Sn | ~ +50 to +70 | - |

Note: The data presented are approximate values based on trends for similar organotin compounds and may vary depending on the solvent and experimental conditions. Specific experimental data for this compound is not widely available in the public domain.

Analysis of Coupling Constants (e.g., ¹J(¹¹⁹Sn,¹³C), ²J(¹¹⁹Sn,¹⁹F)) and their Correlation with Substitution Patterns

The coupling constants observed in the NMR spectra of this compound are a rich source of structural information. The magnitude of these through-bond scalar interactions is influenced by the hybridization of the coupled nuclei, bond angles, and the electronegativity of substituents.

The one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn,¹³C) , for the methyl groups is directly related to the s-character of the Sn-C bond. The presence of the strongly electron-withdrawing pentafluoroethyl group is expected to influence this value compared to tetramethyltin.

Investigation of Chemical Shifts as Probes for Electronic Environments

The chemical shifts of the various nuclei in this compound serve as sensitive probes of the local electronic environment.

The ¹H and ¹³C chemical shifts of the trimethyltin group are influenced by the inductive effect of the pentafluoroethyl substituent. The electron-withdrawing nature of the C₂F₅ group leads to a deshielding of the methyl protons and carbons compared to less substituted organotin compounds.

The ¹⁹F chemical shifts for the CF₂ and CF₃ groups are characteristic of perfluoroalkyl chains attached to a main group element. These shifts can be compared to other fluoroorganic compounds to understand the electronic influence of the trimethylstannyl group.

The ¹¹⁹Sn chemical shift is particularly diagnostic. The significant downfield shift observed in organotin compounds upon substitution with electronegative groups is a well-established trend. Therefore, the ¹¹⁹Sn resonance for this compound is expected to be at a significantly lower field than that of tetramethyltin, reflecting the strong electron-withdrawing character of the pentafluoroethyl group.

Vibrational Spectroscopy (IR) for Molecular Fingerprinting

Infrared (IR) spectroscopy is a valuable tool for the "molecular fingerprinting" of this compound. The vibrational spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds. Each molecule possesses a unique set of vibrational frequencies, making its IR spectrum a characteristic identifier.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to:

C-H stretching and bending vibrations of the methyl groups.

Sn-C stretching vibrations of the trimethyltin moiety.

Strong C-F stretching vibrations of the pentafluoroethyl group, which typically appear in the region of 1000-1350 cm⁻¹. These are usually the most intense bands in the spectrum.

C-C stretching vibrations within the pentafluoroethyl chain.

The analysis of these vibrational modes provides confirmation of the presence of the key functional groups within the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| CH₃ | C-H stretch | 2900 - 3000 |

| CH₃ | C-H bend | 1350 - 1470 |

| Sn-CH₃ | Sn-C stretch | 500 - 600 |

| C₂F₅ | C-F stretch | 1000 - 1350 (strong, multiple bands) |

| C₂F₅ | C-C stretch | ~900 - 1000 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry Techniques for Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to the intact molecule. Due to the presence of multiple stable isotopes of tin, this peak will appear as a characteristic cluster of signals.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for organotin compounds involve the successive loss of alkyl or other substituent groups. For this compound, key fragmentation patterns would likely include:

Loss of a methyl radical (•CH₃) to form the [Me₂Sn(C₂F₅)]⁺ ion.

Loss of the pentafluoroethyl radical (•C₂F₅) to form the [Me₃Sn]⁺ ion, which is a common and stable fragment in the mass spectra of trimethyltin compounds.

Further fragmentation of these primary ions.

The analysis of these fragmentation patterns allows for the confirmation of the compound's identity and the connectivity of its constituent parts.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [C₅H₉F₅Sn]⁺ | Molecular Ion (M⁺) |

| [C₄H₆F₅Sn]⁺ | [M - CH₃]⁺ |

| [C₃H₉Sn]⁺ | [M - C₂F₅]⁺ |

| [SnC₂F₅]⁺ | [M - 3CH₃]⁺ |

| [Sn]⁺ | Tin ion |

Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions.

X-ray Diffraction Studies of Solid-State Structures

To date, there are no publicly available X-ray diffraction studies specifically on the solid-state structure of this compound. Such a study would be invaluable for providing a definitive determination of its molecular geometry in the crystalline phase, including precise bond lengths and angles.

However, X-ray diffraction analyses have been performed on related (pentafluoroethyl)tin compounds, such as adducts of (pentafluoroethyl)tin halides with ligands like 1,10-phenanthroline (B135089). chemicalbook.com These studies have revealed octahedrally coordinated tin centers. chemicalbook.com Additionally, the crystal structure of (η¹-cyclopentadienyl)tris(pentafluoroethyl)stannane has been elucidated, providing insights into the solid-state arrangement of molecules with multiple pentafluoroethyl groups around a tin atom. chemicalbook.com

Should single crystals of this compound be grown and analyzed, the resulting data would offer a precise three-dimensional model of the molecule, confirming the coordination geometry around the tin atom and revealing details about intermolecular interactions in the solid state.

Information on this compound Remains Elusive

Despite a thorough search of available scientific literature and chemical databases, detailed information regarding the synthesis, spectroscopic properties, and structural analysis of the chemical compound this compound is exceptionally scarce. This lack of data prevents a comprehensive scientific article on the compound as requested.

A reference on a chemical supplier website, ChemicalBook, lists this compound and provides a preparation method. However, the description details the synthesis of trimethyl(trifluoromethyl)stannane, a different compound, indicating a potential error in the database. This discrepancy further highlights the difficulty in obtaining reliable information.

The specific areas of inquiry requested, including the elucidation of octahedrally coordinated tin(IV) complexes, structural analysis of its precursors and derivatives, and its gas-phase molecular structure via gas electron diffraction, presuppose the existence of foundational research into the compound's basic synthesis and characterization. Without this primary data, any discussion on these advanced topics would be purely speculative and not scientifically rigorous.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline, as the fundamental data required to populate the sections on spectroscopic and structural elucidation is not available in the searched resources. Further research and publication in the field of organotin chemistry would be necessary to provide the information needed to construct such an article.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT, HF, MP2) for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to modern chemistry for predicting the properties of molecules. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to characterize the structural and electronic features of trimethyl(pentafluoroethyl)stannane.

Detailed Research Findings: DFT has become the most widely used method due to its favorable balance of computational cost and accuracy for organometallic systems. These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, calculations would focus on the geometry around the tin center, which is expected to be tetrahedral, and the conformation of the flexible pentafluoroethyl group.

Electronic characterization involves calculating properties like the molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another common technique used to study charge distribution and intramolecular interactions, such as the transfer of electron density between the tin atom and the highly electronegative pentafluoroethyl group. researchgate.net While specific published data for this compound is scarce, the expected outputs of such calculations are well-established.

Table 1: Representative Data from Quantum Chemical Calculations This table illustrates the typical parameters obtained from DFT calculations for an organostannane like this compound. Actual values require specific computational studies.

| Parameter | Description | Expected Influence of C2F5 Group |

|---|---|---|

| Sn-C (methyl) Bond Length | The distance between the tin and methyl carbon atoms. | Slightly elongated due to the inductive effect of the C2F5 group. |

| Sn-C (ethyl) Bond Length | The distance between the tin and the alpha-carbon of the pentafluoroethyl group. | Shortened relative to a non-fluorinated ethyl group due to fluorine's electronegativity. |

| C-Sn-C Bond Angles | The angles between the carbon atoms bonded to the central tin atom. | Distorted from the ideal tetrahedral angle (109.5°) to accommodate the bulky C2F5 group. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Lowered (more stable) due to the strong electron-withdrawing nature of the C2F5 group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered, potentially increasing susceptibility to nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Significantly increased due to the highly polar C-F bonds. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states.

Detailed Research Findings: For organostannanes, a key area of study is their participation in cross-coupling reactions, such as the Stille reaction. The transmetalation step, where the organic group is transferred from tin to a palladium catalyst, is critical. DFT calculations can distinguish between different proposed mechanisms, such as associative pathways involving open or cyclic transition states. The nature of the substituents on the tin atom significantly influences the preferred pathway. The presence of the electron-withdrawing pentafluoroethyl group in this compound would be expected to impact the energetics of these transition states compared to simpler alkylstannanes. Theoretical predictions for perfluoroalkyl compounds suggest that reaction channels involving these groups can be complex. chemrxiv.org

Table 2: Comparison of Potential Transmetalation Transition States This table outlines the characteristics of transition states computationally investigated for organostannane reactions.

| Transition State Type | Key Structural Feature | Computational Marker | Favored By |

|---|---|---|---|

| Associative (Cyclic) | A bridging ligand (e.g., halide) forms a closed ring structure between the tin and palladium centers. | Lower activation energy in the presence of good bridging ligands and polar solvents. | Good leaving groups on the palladium catalyst. |

| Associative (Open) | The tin compound coordinates to the palladium center without forming a bridging cycle. | Lower activation energy when bulky ligands on palladium prevent a cyclic arrangement. | Bulky phosphine (B1218219) ligands on the palladium catalyst. |

| Dissociative | A ligand first dissociates from the palladium catalyst before the organostannane coordinates. | Higher activation energy, but can be relevant with strongly coordinating solvents. | Coordinating solvents and sterically demanding substrates. |

Analysis of Electronic Structure and Bonding, e.g., Lewis Acidity and Electron Distribution

The electronic structure of an organometallic compound governs its bonding, stability, and reactivity. For this compound, the primary interest lies in how the powerful electron-withdrawing pentafluoroethyl group influences the properties of the tin center.

Detailed Research Findings: The tin atom in tetraorganostannanes is generally a weak Lewis acid. wikipedia.org However, attaching a perfluoroalkyl group like C2F5 drastically alters the electron distribution. The high electronegativity of the fluorine atoms pulls electron density away from the tin atom through the carbon framework (a strong negative inductive effect). This depletion of electron density significantly increases the Lewis acidity of the tin center, making it more susceptible to coordination by Lewis bases. Computational methods like NBO analysis can quantify this charge distribution, assigning partial atomic charges to each atom and revealing the extent of this inductive withdrawal. The catalytic activity of some organotin compounds has been linked to the Lewis acidity of the tin(IV) center. rsc.org

Molecular Dynamics Studies for Reaction Pathways and Intermediates

While quantum chemical calculations typically focus on stationary points on a potential energy surface (minima and saddle points), molecular dynamics (MD) simulations introduce the effects of temperature, velocity, and time. MD simulations model the atomic motions of a system over a period, providing insight into reaction pathways and the behavior of transient intermediates. nih.gov

Detailed Research Findings: For a reaction involving this compound, MD simulations could be used to explore the conformational flexibility of the molecule and its influence on reactivity. For example, simulations could track the trajectory of a reaction from a transition state to products, revealing whether the pathway follows the minimum energy path or is influenced by dynamic effects. nih.gov In the context of interactions with biological systems or catalysts, MD can simulate how the molecule approaches and binds to an active site, providing a dynamic picture of the binding process that complements static docking models. nih.govmdpi.com

Quantitative Structure–Activity Relationship (QSAR) and Linear Free Energy Relationships (LFER)

QSAR and LFER are frameworks used to correlate a molecule's structure with its reactivity or biological activity. wikipedia.orgnumberanalytics.com These models rely on descriptors that quantify specific electronic or steric properties of a molecule.

Detailed Research Findings: LFERs, such as the Hammett equation, relate changes in reaction rates or equilibria to changes in substituents. numberanalytics.com For a series of related organostannanes, an LFER could be developed by correlating reaction rates with a descriptor for the electronic effect of the unique substituent (e.g., C2F5). The necessary descriptors, such as charge on the tin atom or HOMO/LUMO energies, can be calculated using the quantum chemical methods described in section 5.1.

QSAR studies are commonly applied to predict the biological activity of compounds. figshare.com For organotins, a QSAR model might correlate cytotoxicity with calculated properties like lipophilicity (log P), molecular volume, or electronic parameters. figshare.comnih.gov While no specific QSAR study for this compound has been identified, its properties could be used as a data point in a broader study of fluorinated organotin compounds to understand how perfluoroalkylation impacts toxicity or other biological activities.

Synthetic Applications and Advanced Reagent Design

Trimethyl(pentafluoroethyl)stannane as a Fluoroalkylation Reagent

The introduction of perfluoroalkyl groups, such as the pentafluoroethyl (C₂F₅) moiety, is a critical strategy in medicinal chemistry and materials science for modulating the chemical and physical properties of organic molecules. This compound serves as a key reagent in this context, capable of delivering the C₂F₅ group to various molecular scaffolds.

This compound is a valuable agent for the transfer of the pentafluoroethyl group to a range of electrophilic substrates. While direct nucleophilic addition reactions are less common without activation, its silicon analogue, (pentafluoroethyl)trimethylsilane, provides insight into its potential reactivity. The silicon counterpart is known to participate in the nucleophilic pentafluoroethylation of alkyl triflates to generate the corresponding pentafluoroethylated alkanes. biocompare.com It is also employed as a reagent for synthesizing complex heterocyclic molecules, such as 5-bromo-2-(perfluoroethyl)quinoline and 1-(perfluoroethyl)isoquinoline. chemicalbook.comsigmaaldrich.com

This reactivity profile suggests that under appropriate activating conditions, typically involving a fluoride (B91410) source to generate a hypervalent, more nucleophilic tin species, this compound could be used to pentafluoroethylate a variety of electrophiles. The generation of the highly reactive pentafluoroethyllithium (LiC₂F₅) from the hypervalent stannate salt [PPh₄][Sn(C₂F₅)₅] further demonstrates that perfluoroalkyl groups can be effectively transferred from tin-based reagents to electrophiles. researchgate.net The electron-withdrawing nature of the pentafluoroethyl groups in related compounds like tris(pentafluoroethyl)stannane significantly influences the polarity of the metal-carbon bond, facilitating such transfer processes. nih.gov

The utility of this compound is best understood when compared with other reagents used for similar transformations, such as its silicon analog, (pentafluoroethyl)trimethylsilane, and the widely used trifluoromethylating agent, trimethyl(trifluoromethyl)silane (TMSCF₃ or the Ruppert-Prakash reagent). researchgate.net

Organostannanes like this compound are crucial for palladium-catalyzed cross-coupling reactions, an area where organosilanes are often less reactive without specific activation. wikipedia.org However, organotin compounds are generally associated with higher toxicity compared to their silicon counterparts, which is a significant consideration in reagent selection. wikipedia.org (Pentafluoroethyl)trimethylsilane is noted to function as a Ruppert-Prakash type reagent, typically requiring a nucleophilic catalyst (e.g., a fluoride source) to initiate the transfer of the pentafluoroethyl anion. biocompare.comsigmaaldrich.com In contrast, trifluoromethylating agents like TMSCF₃ are specifically designed for the transfer of the smaller CF₃ group. researchgate.net

| Reagent | Transferred Group | Primary Application | Key Characteristics |

|---|---|---|---|

| This compound | Pentafluoroethyl (C₂F₅) | Stille Cross-Coupling | Air and moisture stable; higher toxicity; effective in Pd-catalyzed reactions. wikipedia.org |

| (Pentafluoroethyl)trimethylsilane | Pentafluoroethyl (C₂F₅) | Nucleophilic Pentafluoroethylation | Lower toxicity; requires nucleophilic activation (Ruppert-Prakash type). biocompare.comsigmaaldrich.com |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Trifluoromethyl (CF₃) | Nucleophilic Trifluoromethylation | The original Ruppert-Prakash reagent; widely used for CF₃ group introduction. researchgate.net |

Utility in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is the cornerstone of organic synthesis, and this compound is a potent reagent in this arena, primarily through palladium-catalyzed pathways.

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organostannane and an organic electrophile, such as a halide or triflate. wikipedia.orgorganic-chemistry.org this compound is an ideal precursor for introducing the pentafluoroethyl group onto sp²-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl systems).

The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex. libretexts.org

Transmetalation: The organostannane, (CH₃)₃SnC₂F₅, transfers its pentafluoroethyl group to the palladium center, displacing the halide or triflate, which then forms a stable tin byproduct (e.g., (CH₃)₃SnX). This is often the rate-determining step. umich.edu

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final product (R¹-C₂F₅), regenerating the Pd(0) catalyst. uwindsor.ca

The reaction is highly valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org It has been successfully applied to synthesize complex molecules, including those containing sensitive heterocyclic structures like purines. wikipedia.orglibretexts.org

| Organostannane | Electrophile (R¹-X) | Catalyst System | Product |

|---|---|---|---|

| This compound | Aryl-I, Aryl-Br, Aryl-OTf, Vinyl-Br, etc. | Pd(0) source (e.g., Pd(PPh₃)₄) | R¹-C₂F₅ |

Beyond the Stille reaction, perfluoroalkyl-substituted stannanes engage in other important functionalization reactions. For instance, the related hydride, tris(pentafluoroethyl)stannane, has demonstrated high reactivity in the hydrostannylation of alkenes and alkynes, a process that adds a tin-hydride bond across a double or triple bond. nih.gov This reaction proceeds efficiently even without activators and is a powerful method for creating functionalized organotin compounds that can be used in subsequent transformations. nih.gov

While specific examples of this compound being used directly as an allylating agent are not prevalent, the established reactivity of allylstannanes in coupling reactions highlights the broad utility of organostannanes in C-C bond formation. wikipedia.org The functionalization of unsaturated systems remains a key application area for reagents of this class.

Precursor Role in Organotin(II) and Organotin(IV) Complex Synthesis

This compound is not only an end-use reagent but also a valuable starting material for the synthesis of other organotin compounds with diverse structures and applications.

Symmetrical tetraorganotin compounds can be converted into mixed organotin(IV) halides through redistribution reactions, famously known as the Kocheshkov comproportionation. wikipedia.org By reacting this compound with a tin tetrahalide like tin(IV) chloride (SnCl₄), it is possible to synthesize valuable intermediates such as (pentafluoroethyl)trimethyltin chloride or other mixed halide species. wikipedia.org These organotin halides are versatile precursors for a vast range of other organotin(IV) complexes via ligand substitution reactions. uobabylon.edu.iqbsmiab.org

Furthermore, there is potential for this compound to serve as a precursor to organotin(II) species, known as stannylenes. For example, the thermolysis of the related compound trimethyl(trifluorosilyl)stannane has been shown to proceed through a dimethylstannylene (SnMe₂) intermediate. rsc.org A similar thermal or photochemical decomposition pathway could potentially generate highly reactive stannylenes from this compound, which could be trapped and used in further synthesis.

Formation of Neutral, Monoanionic, and Dianionic Hexacoordinated Tin(IV) Complexes

The coordination chemistry of organotin(IV) compounds is marked by the ability of the tin center to expand its coordination number beyond four. This compound, with its combination of alkyl and a strongly electron-withdrawing perfluoroalkyl group, is a versatile precursor for the synthesis of hexacoordinated tin(IV) complexes. These complexes can be neutral, monoanionic, or dianionic, depending on the nature of the coordinating ligands.

Neutral Hexacoordinated Complexes:

Neutral hexacoordinated tin(IV) complexes can be formed through the reaction of organotin halides with bidentate or tridentate neutral Lewis basic ligands. nih.gov While direct synthesis from this compound is not extensively documented, analogous reactions with related organotin compounds suggest that it can readily form such complexes. The reaction typically involves the coordination of two neutral donor molecules, such as 1,10-phenanthroline (B135089) (phen), to the tin center. For instance, the treatment of (pentafluoroethyl)tin halides with phen leads to the formation of octahedrally coordinated complexes. researchgate.net It is anticipated that this compound would react similarly with suitable bidentate ligands (L-L) to yield neutral hexacoordinated species of the type [Me3Sn(C2F5)(L-L)].

Monoanionic and Dianionic Hexacoordinated Complexes:

The formation of anionic hexacoordinated tin(IV) complexes involves the reaction of the organotin precursor with anionic ligands, such as halides or pseudohalides. The resulting complexes carry a negative charge, which is balanced by a suitable counter-ion.

The synthesis of monoanionic complexes from this compound would likely proceed via the addition of one equivalent of an anionic ligand X-, leading to the formation of a complex of the general formula [Me3Sn(C2F5)X]−. Similarly, the addition of two equivalents of an anionic ligand could potentially lead to the formation of a dianionic hexacoordinated complex, [Me3Sn(C2F5)X2]2−. The stability of these anionic complexes is influenced by the nature of the organic groups on the tin atom and the coordinating strength of the anionic ligand. The presence of the electron-withdrawing pentafluoroethyl group can enhance the Lewis acidity of the tin center, favoring the formation of such anionic complexes. The synthesis of di- and triorganotin(IV) complexes with mono- or dianionic forms of thio-Schiff bases has been reported, demonstrating the feasibility of forming such charged species. nih.gov

| Complex Type | General Formula | Precursor | Reactant |

| Neutral Hexacoordinated | [Me3Sn(C2F5)(L-L)] | This compound | Bidentate Ligand (L-L) |

| Monoanionic Hexacoordinated | [Me3Sn(C2F5)X]− | This compound | Anionic Ligand (X-) |

| Dianionic Hexacoordinated | [Me3Sn(C2F5)X2]2− | This compound | 2 eq. Anionic Ligand (X-) |

Generation of Anionic Pentafluoroethylstannate Species

Anionic stannate species are of significant interest due to their synthetic utility. The generation of anionic pentafluoroethylstannate species from precursors like this compound can be achieved through the reaction with suitable nucleophiles.

A notable example in this area is the synthesis of salts containing the tris(pentafluoroethyl)stannate(II) ion, [Sn(C2F5)3]−, which has been achieved by the direct pentafluoroethylation of SnCl2 with LiC2F5. researchgate.net The electron-withdrawing nature of the pentafluoroethyl groups has a substantial influence on the stability and reactivity of the resulting anion. researchgate.net

Furthermore, hypervalent pentaalkylstannates, such as [Sn(C2F5)5]−, have been synthesized and structurally characterized. These species not only represent a novel class of organotin compounds but also serve as valuable precursors in organic synthesis. The reaction of such stannates can provide insights into the mechanisms of various transformations, including the generation of other organometallic reagents.

The reaction of this compound with a source of pentafluoroethyl anion, for instance, could lead to the formation of anionic stannates such as [Me3Sn(C2F5)2]−. The formation and stability of such species would be dependent on the reaction conditions and the nature of the counter-ion.

| Anionic Stannate Species | Precursor | Key Features | Reference |

| [Sn(C2F5)3]− | SnCl2 and LiC2F5 | Stable due to electron-withdrawing C2F5 groups. | researchgate.net |

| [Sn(C2F5)5]− | Not specified | First structurally characterized hypervalent pentaalkylstannate. | |

| [Me3Sn(C2F5)2]− | This compound | Hypothetical, formed by addition of C2F5−. |

Generation of Key Organometallic Intermediates and Reagents

Facile Access to Pentafluoroethyllithium (LiC2F5)

Pentafluoroethyllithium (LiC2F5) is a highly valuable reagent for the introduction of the pentafluoroethyl group into organic molecules. A common and effective method for the generation of organolithium reagents is the tin-lithium exchange reaction. arkat-usa.org This process involves the reaction of an organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate a new organolithium species and a tetraalkyltin byproduct. arkat-usa.org

The transmetalation of this compound with n-BuLi is expected to provide a facile route to LiC2F5. The reaction equilibrium generally favors the formation of the more stable organolithium reagent. Given the high stability of the pentafluoroethyl anion due to the strong electron-withdrawing fluorine atoms, the equilibrium for the reaction of this compound with n-BuLi would lie far to the side of LiC2F5 and tetrabutyltin.

This method offers a significant advantage as it allows for the in situ generation of LiC2F5, which can then be used directly in subsequent reactions with various electrophiles. This approach avoids the isolation of the often unstable and highly reactive organolithium reagent. The synthesis of (pentafluoroethyl)phenylstannanes and their subsequent reactions have been developed using LiC2F5 as a C2F5 transfer reagent, highlighting the importance of accessible routes to this key intermediate. researchgate.net

Formation of Reactive Organotin(II) Species (Stannylenes)

Stannylenes, which are organotin(II) compounds of the general formula R2Sn, are analogues of carbenes and are highly reactive intermediates in organotin chemistry. The formation of stannylenes can be achieved through various methods, including the thermal or photochemical decomposition of organotin precursors.

While the direct generation of stannylenes from this compound is not explicitly detailed in the literature, the synthesis of related donor-stabilized bis(pentafluoroethyl)stannylene, Sn(C2F5)2, has been reported. nih.gov This was achieved through the reaction of bis(pentafluoroethyl)stannane, H2Sn(C2F5)2, with donor molecules, which resulted in the elimination of hydrogen and the formation of the donor-stabilized stannylene. nih.gov The stability of these monomeric stannylenes is dependent on the Lewis basicity and steric bulk of the donor molecule. nih.gov

It is conceivable that under specific reaction conditions, such as thermolysis or photolysis, this compound could undergo elimination of trimethyltin (B158744) fluoride or other fragments to generate a transient stannylene species. The high reactivity of stannylenes makes them valuable intermediates for the synthesis of more complex organotin compounds and for insertion reactions into various bonds. The formation of oligomeric and cyclic stannylene moieties has been observed in the absence of stabilizing donor molecules. nih.gov

Applications as Precursors for Thin Film Deposition

Organometallic compounds are widely used as precursors in chemical vapor deposition (CVD) processes for the fabrication of thin films. gelest.comnih.gov The properties of the resulting films, such as their composition, crystallinity, and morphology, are highly dependent on the choice of the precursor and the deposition parameters. researchgate.net

While the direct application of this compound as a CVD precursor is not extensively documented, its properties suggest it could be a viable candidate for the deposition of tin-containing thin films. The presence of both methyl and pentafluoroethyl groups on the tin atom could influence its volatility and decomposition pathway, which are critical parameters for a CVD precursor. The use of tin-containing precursors with the general formula (R3Sn)2NR' where R can be a hydrofluorocarbon group has been proposed for the deposition of tin-containing films. wipo.int

The thermal decomposition of this compound could potentially lead to the formation of tin, tin oxide, or tin fluoride thin films, depending on the reaction atmosphere (e.g., inert, oxidative, or fluorinating). The clean loss of the organic ligands as volatile byproducts is a key requirement for a good CVD precursor. gelest.com The controlled decomposition of this compound could offer a route to novel tin-based materials with tailored properties for applications in electronics and optoelectronics. Further research into the thermal behavior of this compound is warranted to explore its potential in materials science.

Conclusion and Future Research Directions

Current Challenges in the Synthesis and Application of Fluoroalkylstannanes

Despite their utility, the synthesis and application of fluoroalkylstannanes are not without their hurdles. A primary challenge lies in the development of efficient, scalable, and cost-effective synthetic routes. The preparation of precursors such as perfluoroalkyl halides can be energy-intensive and expensive. Furthermore, the synthesis of the organostannane reagents themselves often requires harsh conditions or the use of highly reactive and sensitive intermediates.

Another significant challenge is the toxicity associated with organotin compounds. This concern necessitates careful handling and purification procedures to remove tin-containing byproducts from the desired products, which can be particularly problematic in the context of pharmaceutical synthesis. The development of catalytic systems that can utilize these reagents with high efficiency, thereby minimizing waste, is an ongoing area of research.

From an application perspective, controlling the reactivity and selectivity of fluoroalkylstannanes remains a key objective. While they are effective in cross-coupling reactions, side reactions and the limited functional group tolerance of some catalytic systems can hinder their broader application. The development of more robust and versatile catalytic methods is crucial to unlocking the full potential of these reagents.

Emerging Avenues for Synthetic Innovation and Reagent Development

The future of fluoroalkylstannane chemistry is bright, with several promising avenues for innovation. A major focus is the development of novel and more efficient synthetic methodologies. This includes the exploration of new fluorinating agents and the design of milder and more selective reaction conditions for the synthesis of fluoroalkylstannanes. researchgate.net The use of flow chemistry and other process intensification technologies could also offer safer and more scalable production methods.

There is also a growing interest in expanding the diversity of fluoroalkylstannane reagents beyond the commonly used trifluoromethyl and pentafluoroethyl analogues. The synthesis of stannanes bearing longer or more complex perfluoroalkyl chains, as well as those containing other functional groups, would significantly broaden the scope of accessible fluorinated molecules.

Furthermore, the development of "greener" organotin reagents with reduced toxicity is a critical area of future research. This could involve the design of reagents with ligands that facilitate easier removal of tin byproducts or the development of catalytic systems that can operate with substoichiometric amounts of the stannane (B1208499).

Advancements in Mechanistic Understanding and Theoretical Predictions

A deeper mechanistic understanding of the reactions involving fluoroalkylstannanes is essential for the rational design of new reagents and catalytic systems. Detailed kinetic and spectroscopic studies, coupled with computational modeling, can provide valuable insights into the elementary steps of key transformations, such as transmetalation and reductive elimination in cross-coupling cycles.

Theoretical predictions are becoming increasingly powerful tools in this field. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and understand the influence of ligands and substituents on reactivity. nih.gov This computational approach can accelerate the discovery of new catalysts and reaction conditions by allowing for the in-silico screening of numerous possibilities before embarking on extensive experimental work. A thorough understanding of the carbon-carbon bond formation process is a key area of mechanistic investigation. nih.govresearchgate.netnih.gov

Broader Impact on Organometallic Chemistry and Multidisciplinary Chemical Synthesis

The advancements in the chemistry of fluoroalkylstannanes are expected to have a far-reaching impact on several scientific disciplines. In organometallic chemistry, the unique electronic properties of perfluoroalkyl groups continue to provide a fertile ground for exploring fundamental concepts of bonding and reactivity. The study of these compounds contributes to a deeper understanding of ligand effects, reaction mechanisms, and the design of novel organometallic complexes with tailored properties.

In the realm of multidisciplinary chemical synthesis, the availability of a diverse and efficient toolbox of fluoroalkylating reagents is of paramount importance. The ability to precisely install pentafluoroethyl and other perfluoroalkyl groups into complex molecules is a significant enabler for the development of new pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov As our understanding of the structure-activity relationships of fluorinated compounds grows, the demand for selective and efficient synthetic methods will only increase, ensuring that fluoroalkylstannanes and their future iterations will remain at the forefront of chemical innovation.

Q & A

Q. What are the established synthetic routes for Trimethyl(pentafluoroethyl)stannane, and how can reaction yields be optimized?

The synthesis typically involves using lithium pentafluoroethyl (LiC₂F₅) as a transfer reagent to react with trimethyltin chloride (Me₃SnCl). Reaction conditions include inert atmospheres (e.g., argon), anhydrous solvents like tetrahydrofuran (THF), and temperatures between -78°C to room temperature. Yields exceeding 85% are achievable with stoichiometric control and slow reagent addition. Post-synthesis purification via fractional distillation or column chromatography ensures high purity. Optimization may involve adjusting solvent polarity, reaction time, or using catalytic additives like 1,10-phenanthroline to stabilize intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- Multinuclear NMR : ¹⁹F NMR identifies pentafluoroethyl group environments (δ ~ -80 to -120 ppm), while ¹¹⁹Sn NMR confirms tin coordination (δ ~ -200 to -300 ppm for R₃Sn–C bonds).

- X-ray crystallography : Resolves Sn–C bond lengths (~2.1–2.3 Å) and confirms trigonal bipyramidal geometry. Tools like SHELXL (for refinement) and OLEX2 (for structure visualization) are critical .

- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M⁺] at m/z 322) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations model transition states and activation energies for Stille coupling reactions. For example, calculating the energy barrier for transmetallation between Me₃SnC₂F₅ and palladium catalysts helps predict regioselectivity. Basis sets like LANL2DZ (for Sn) and B3LYP functionals are commonly used. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) refines computational predictions .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for organotin compounds?

Contradictions may arise from dynamic processes (e.g., fluxional behavior in solution vs. solid-state rigidity). Strategies include:

- Variable-temperature NMR : Detects conformational changes (e.g., hindered rotation of pentafluoroethyl groups).

- Complementary techniques : Pairing X-ray data with EXAFS (Extended X-ray Absorption Fine Structure) to assess local tin environments.

- Theoretical modeling : Comparing calculated NMR chemical shifts (via GIAO-DFT) with experimental data to validate structures .

Q. What challenges arise in synthesizing enantiomerically pure derivatives of this compound?

Achieving high enantiomeric excess (ee) requires chiral ligands (e.g., BINAP or Josiphos) during transmetallation. Challenges include:

- Ligand compatibility : Fluorophilic ligands may better stabilize electron-deficient pentafluoroethyl groups.

- Side reactions : Competing β-fluoride elimination can be mitigated by low temperatures and bulky bases.

- Analytical limitations : Chiral HPLC with fluorinated stationary phases (e.g., Chiralpak® IF) is essential for ee determination .

Q. How does this compound behave in coordination chemistry, and what are its catalytic applications?

The compound forms octahedral complexes with Lewis bases like 1,10-phenanthroline (phen), enhancing its stability in catalytic cycles. Applications include:

- Cross-coupling catalysis : Acting as a tin source in Pd-catalyzed C–C bond formation.

- Redox reactions : Participating in tin-centered radical pathways for polymer functionalization. X-ray structures of [(C₂F₅)₃Sn(phen)]⁺ show distorted geometries due to steric and electronic effects .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile tin species.

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.

- Waste disposal : Hydrolysis in basic ethanol solutions (to form less toxic SnO₂) followed by hazardous waste segregation .

Q. How can environmental impact studies be designed for organotin compounds like this compound?

- Aquatic toxicity assays : Evaluate LC₅₀ values in Daphnia magna or zebrafish embryos.

- Soil adsorption studies : Use column chromatography to measure binding efficiency to humic acids.

- Degradation monitoring : Track hydrolysis rates via ¹⁹F NMR in simulated environmental conditions (pH 4–9) .

Data Contradiction Analysis

Q. How should researchers address conflicting data between theoretical and experimental bond lengths in this compound?

Discrepancies often arise from crystal packing effects (e.g., intermolecular F···H interactions shortening Sn–C bonds in X-ray structures). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.